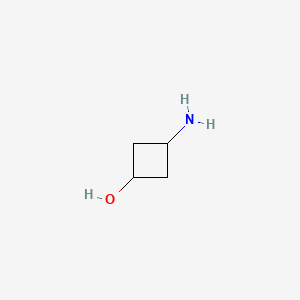

3-Aminocyclobutanol

描述

Significance of the Cyclobutane (B1203170) Scaffold in Organic and Medicinal Chemistry

The cyclobutane ring, a four-membered carbocycle, is an increasingly important structural motif in the fields of organic and medicinal chemistry. nih.govru.nlnih.gov Its unique, puckered three-dimensional structure provides a level of conformational rigidity that is highly sought after in drug design. nih.gova-z.lu This characteristic allows for the precise spatial arrangement of pharmacophore groups, which can lead to improved binding affinity and selectivity for biological targets. ru.nla-z.lu

Historically, the synthesis of cyclobutane-containing molecules was challenging, but improved synthetic methods have made this scaffold more accessible for a wide range of applications. nih.gova-z.lu In medicinal chemistry, the incorporation of a cyclobutane moiety into a drug candidate can offer several advantages. ru.nlnih.gov These include:

Conformational Restriction: The rigid nature of the cyclobutane ring can lock a molecule into a specific, biologically active conformation, reducing the entropic penalty upon binding to a target. nih.govlifechemicals.com

Metabolic Stability: The replacement of more metabolically labile groups with a robust cyclobutane ring can enhance the pharmacokinetic profile of a drug. ru.nla-z.lu

Improved Physicochemical Properties: The introduction of a cyclobutane can modulate properties such as lipophilicity and solubility, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).

Bioisosteric Replacement: The cyclobutane ring can serve as a bioisostere for other groups, such as phenyl rings or alkenes, helping to fill hydrophobic pockets in protein binding sites or prevent unwanted cis/trans isomerization. ru.nlnih.gova-z.lu

The utility of the cyclobutane scaffold is evident in several marketed drugs and clinical candidates across various therapeutic areas, including cancer, infectious diseases, and central nervous system disorders. nih.govru.nllifechemicals.com For instance, carboplatin, a widely used anticancer agent, features a cyclobutane-dicarboxylate ligand that is crucial for its activity. nih.govlifechemicals.com Furthermore, cyclobutane derivatives are found in various natural products with demonstrated biological activities, including antimicrobial and anticancer properties. nih.govopenmedicinalchemistryjournal.com The growing interest in this scaffold stems from its ability to impart unique structural and biological properties, making it a valuable tool for the modern medicinal chemist. a-z.lupreprints.org

Overview of 3-Aminocyclobutanol (B581946) as a Versatile Synthetic Intermediate

Within the broader class of cyclobutane-containing molecules, this compound stands out as a particularly valuable and versatile synthetic intermediate. acs.org This bifunctional compound incorporates both a hydroxyl group and an amino group on a cyclobutane core, providing two reactive handles for further chemical modification. smolecule.com The presence of these functional groups, combined with the inherent properties of the cyclobutane ring, makes this compound a desirable building block for the synthesis of more complex molecules, particularly in the context of drug discovery. researchgate.netcymitquimica.com

The stereochemistry of this compound, which can exist as both cis and trans diastereomers, adds another layer of utility. acs.orggoogle.com The ability to selectively synthesize and utilize a specific stereoisomer is critical in medicinal chemistry, as different enantiomers and diastereomers of a drug can exhibit vastly different pharmacological activities. cymitquimica.com Synthetic routes have been developed to access both cis- and trans-3-aminocyclobutanol, often starting from commercially available precursors like 3-acetoxycyclobutanone. researchgate.net For example, a stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors utilized the addition of this compound to 1,4-dinitroimidazole as a key step. acs.org

Structure

3D Structure

属性

IUPAC Name |

3-aminocyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c5-3-1-4(6)2-3/h3-4,6H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLUZCHOYSPEHES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Aminocyclobutanol and Its Derivatives

Mitsunobu Reaction and Catalytic Hydrogenolysis Approaches

The Mitsunobu reaction is a versatile and reliable method for inverting the stereochemistry of an alcohol. wikipedia.orgalfa-chemistry.com In the synthesis of trans-3-aminocyclobutanol, this reaction is employed to convert a cis-3-dibenzylaminocyclobutanol precursor into a trans-ester intermediate. google.com The reaction typically utilizes a phosphine, such as triphenylphosphine (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), as the condensing agents. wikipedia.orgalfa-chemistry.com

The choice of carboxylic acid is crucial for the efficiency and stereochemical outcome of the reaction. While various carboxylic acids can be used, the selection can influence reaction rates and yields. The reaction proceeds through the formation of an oxyphosphonium intermediate, which is then displaced by the carboxylate nucleophile in an SN2 fashion, resulting in a clean inversion of configuration at the carbon center. wikipedia.orgorganic-chemistry.org

Table 1: Key Reagents in the Mitsunobu Reaction for 3-Aminocyclobutanol (B581946) Synthesis

| Reagent Class | Examples | Role in Reaction |

| Alcohol | cis-3-dibenzylaminocyclobutanol | Starting material with the desired carbon skeleton but opposite stereochemistry. |

| Condensing Agents | Triphenylphosphine (PPh3), Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD) | Activate the alcohol for nucleophilic substitution. |

| Carboxylic Acid | Benzoic acid, p-Nitrobenzoic acid | Acts as the nucleophile, leading to the formation of a trans-ester intermediate. |

| Solvent | Tetrahydrofuran (THF), Dichloromethane (DCM) | Provides the reaction medium. |

For optimal results, the alcohol, carboxylic acid, and triphenylphosphine are typically dissolved in a suitable solvent and cooled before the dropwise addition of the azodicarboxylate. organic-synthesis.com

Following the Mitsunobu reaction, the resulting trans-3-dibenzylaminocyclobutyl carboxylate hydrochloride is subjected to alkaline hydrolysis to cleave the ester group and yield trans-3-dibenzylaminocyclobutanol. google.com This saponification process is a fundamental transformation in organic synthesis. sci-hub.se

Commonly used bases for this hydrolysis include sodium hydroxide (NaOH) and potassium hydroxide (KOH). google.com The reaction is typically carried out in a mixture of an organic solvent, such as tetrahydrofuran, and water to ensure the solubility of both the ester and the hydroxide salt. google.com The mixture is often heated to reflux to drive the reaction to completion. google.com

Recent advancements have explored milder, non-aqueous conditions for ester hydrolysis, which can be beneficial for substrates sensitive to harsh aqueous basic conditions. sci-hub.searkat-usa.orgresearchgate.netresearchgate.net These methods often employ a mixture of a non-polar aprotic solvent like dichloromethane and a smaller amount of an alcohol like methanol with a concentrated solution of a base. sci-hub.searkat-usa.orgresearchgate.netresearchgate.net

Table 2: Conditions for Alkaline Hydrolysis of the Ester Intermediate

| Parameter | Conditions |

| Base | Potassium hydroxide (KOH) google.com, Sodium hydroxide (NaOH) google.com |

| Solvent System | Tetrahydrofuran/Water google.com |

| Temperature | Reflux google.com |

| Product | trans-3-dibenzylaminocyclobutanol |

In a specific example, the hydrolysis of trans-3-dibenzylcyclobutyl p-nitrobenzoate hydrochloride using potassium hydroxide in a tetrahydrofuran/water mixture, followed by heating at reflux for 3 hours, resulted in a 90% yield of trans-3-dibenzylcyclobutanol after purification. google.com

The final step in this synthetic sequence is the removal of the benzyl protecting groups from the amino and hydroxyl functionalities of trans-3-dibenzylaminocyclobutanol to afford the target molecule, trans-3-aminocyclobutanol. google.com Catalytic hydrogenation is a widely used and efficient method for this transformation. highfine.com

This process involves reacting the protected compound with hydrogen gas in the presence of a metal catalyst. google.com Commonly employed catalysts include palladium on carbon (Pd/C) and palladium hydroxide on carbon (Pd(OH)2/C). google.comhighfine.com The choice of catalyst can be critical, especially when other sensitive functional groups are present in the molecule. highfine.com

The reaction is typically carried out in an alcohol solvent, such as methanol or isopropanol, under a pressurized hydrogen atmosphere. google.com The temperature is often moderately elevated to facilitate the reaction. google.com For instance, the hydrogenation of trans-3-dibenzylcyclobutanol using 10% palladium on carbon in isopropanol at 30-45°C under a hydrogen pressure of 1.0-1.2 MPa for 24 hours yielded trans-3-aminocyclobutanol in 88% yield with high purity. google.com

Table 3: Catalytic Hydrogenation Conditions for Benzyl Group Removal

| Parameter | Conditions |

| Catalyst | 10% Palladium on carbon (Pd/C) google.com, Palladium hydroxide (Pd(OH)2) google.com |

| Solvent | Isopropanol google.com, Methanol google.com |

| Hydrogen Pressure | 1.0-1.2 MPa google.com |

| Temperature | 30-45°C google.com |

| Reaction Time | 24 hours google.com |

| Product | trans-3-aminocyclobutanol |

Cycloaddition and Ring Manipulation Strategies for Cyclobutane (B1203170) Scaffolds

An alternative and powerful approach to constructing the cyclobutane core of this compound involves cycloaddition reactions, particularly the [2+2] cycloaddition of alkenes and ketenes. libretexts.org This method allows for the direct formation of the four-membered ring system.

The thermal [2+2] cycloaddition of a ketene with an alkene is a synthetically valuable method for preparing cyclobutanones. libretexts.org Ketenes, which can be generated in situ from acid chlorides and a non-nucleophilic base, react with alkenes to form the cyclobutane ring. libretexts.org The regiochemistry of this reaction is generally straightforward, with the more electron-rich atom of the alkene reacting with the electrophilic carbonyl carbon of the ketene. libretexts.org

For the synthesis of aminocyclobutanol precursors, a key variation is the [2+2] cycloaddition of ketenes with ynamides (N-alkynyl amides). This reaction provides access to 3-aminocyclobutenone derivatives, which can then be further functionalized to yield 3-aminocyclobutanols. nih.gov The use of ynamides, where the nitrogen lone pair is delocalized by an electron-withdrawing group, helps to suppress side reactions that can occur with more nucleophilic ynamines. nih.gov

The reactivity of the ketene is a significant factor in the success of these cycloadditions. Highly reactive ketenes, such as dichloroketene, readily undergo [2+2] cycloaddition with a wide range of alkynes, including ynamides. nih.gov Lewis acids can also be employed to promote and accelerate these cycloaddition reactions, often with improved diastereoselectivity. researchgate.netfigshare.com

Table 4: Reactants in [2+2] Cycloaddition for Cyclobutane Synthesis

| Reactant | Role |

| Alkene/Ynamide | The "2" component that provides two carbon atoms to the cyclobutane ring. |

| Ketene | The "2" component that provides the other two carbon atoms and the carbonyl group of the resulting cyclobutanone (B123998). |

Further synthetic manipulations of the resulting cyclobutanone or cyclobutenone, such as reduction of the carbonyl group and the double bond (if present), and modification of the amino functionality, would be necessary to arrive at the final this compound structure.

Cyclization of Cyclobutanone Derivatives with Amine Sources

A primary method for the synthesis of this compound involves the reductive amination of 3-hydroxycyclobutanone or a protected version thereof. This process typically involves two key steps: the formation of an imine or enamine intermediate followed by its reduction.

The initial step is the condensation reaction between a cyclobutanone derivative and a primary or secondary amine source. This reaction forms a C=N double bond, creating an iminium ion or an enamine. The choice of amine source is critical as it introduces the desired nitrogen-based functionality into the final product.

The subsequent reduction of the imine or enamine intermediate is the crucial step that forms the C-N single bond and establishes the stereochemistry at the C3 position. A variety of reducing agents can be employed, with the choice influencing the diastereoselectivity of the reaction. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (e.g., H₂/Pd-C). The stereochemical outcome is often dependent on the steric hindrance presented by the substituents on the cyclobutane ring and the amine, guiding the hydride attack from the less hindered face.

For instance, the reaction of 3-(tert-butoxycarbonylamino)cyclobutanone with a reducing agent typically yields cis-3-(tert-butoxycarbonylamino)cyclobutanol. This stereochemical preference arises from the reducing agent attacking the carbonyl group from the face opposite to the bulky tert-butoxycarbonylamino group.

Ring Contraction and Expansion Approaches for Cyclobutane Frameworks

While direct cyclization is common, the construction of the cyclobutane ring itself can be achieved through more complex ring contraction or expansion strategies, which can then be elaborated to form this compound.

Ring Contraction: Ring contraction methods typically start with a five-membered ring precursor, such as a cyclopentanone derivative. A classic example is the Favorskii rearrangement of α-halocyclopentanones. While not a direct route to this compound, this methodology provides access to cyclobutanecarboxylic acids, which are versatile intermediates that can be converted to the target molecule through multi-step sequences like the Curtius or Hofmann rearrangement to install the amino group.

Ring Expansion: Conversely, ring expansion strategies begin with a three-membered ring. A notable method involves the rearrangement of cyclopropylcarbinols. For example, the hydroboration of 1-alkynyl-1-boronate esters can lead to intermediates that, after reaction with aldehydes and in situ cyclopropanation, form B(pin)-substituted cyclopropyl carbinols. These carbinols can undergo a pinacol-type rearrangement to furnish 2,3-disubstituted cyclobutanones. organic-chemistry.org These cyclobutanone products can then be converted to this compound derivatives through methods like reductive amination.

Another innovative approach involves a formal intramolecular 1,3-OH migration of an α-imino carbene, which generates a unique zwitterion that undergoes selective annulation to afford an α-amino cyclobutanone. nih.gov This method provides a direct route to a key precursor for this compound from acyclic starting materials. nih.gov

Stereoselective and Diastereoselective Synthesis of this compound Isomers

Controlling the stereochemistry of the amino and hydroxyl groups on the cyclobutane ring is paramount for medicinal chemistry applications. The relative orientation of these groups (cis or trans) can significantly impact the biological activity of the final compound.

Strategies for cis- and trans-Isomer Formation

The synthesis of specific stereoisomers of this compound relies on carefully chosen reactions that favor the formation of one diastereomer over the other.

cis-Isomer Formation: The cis-isomer is often the thermodynamically favored product in the reduction of 3-aminocyclobutanone (B3028992) derivatives. The reduction of 3-tert-butoxycarbonylaminocyclobutanone using a reducing agent typically results in the formation of cis-3-tert-butoxycarbonylamino cyclobutanol. google.com The bulky protecting group on the amine directs the incoming hydride to the opposite face of the carbonyl group, resulting in the cis configuration between the amino and the newly formed hydroxyl group.

trans-Isomer Formation: The synthesis of the trans-isomer is often more challenging and may require a multi-step approach involving a stereochemical inversion. A common strategy begins with the readily accessible cis-isomer. The hydroxyl group of the cis-isomer can be subjected to a reaction that proceeds with inversion of configuration, such as the Mitsunobu reaction. google.com By reacting cis-3-dibenzylaminocyclobutanol with a carboxylic acid under Mitsunobu conditions (using a condensing agent like diethyl azodicarboxylate and triphenylphosphine), an ester intermediate with an inverted stereocenter is formed. Subsequent hydrolysis of this ester yields the desired trans-3-aminocyclobutanol derivative. google.com

| Isomer | General Synthetic Strategy | Key Reaction | Typical Starting Material |

| cis | Stereoselective reduction | Hydride reduction | 3-Aminocyclobutanone derivative |

| trans | Reduction followed by inversion | Mitsunobu reaction | cis-3-Aminocyclobutanol derivative |

Stereochemical Inversion Techniques for Cyclobutanol Derivatives

Stereochemical inversion is a powerful tool for accessing less stable or synthetically challenging stereoisomers. For cyclobutanol derivatives, the Mitsunobu reaction is a widely employed and reliable method for inverting the stereochemistry at the carbon bearing the hydroxyl group. google.com

The reaction proceeds by activating the alcohol with a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). This in situ activation converts the hydroxyl group into a good leaving group. A nucleophile, typically the conjugate base of a carboxylic acid, can then displace this leaving group via an Sₙ2 mechanism. The Sₙ2 pathway inherently results in a complete inversion of the stereocenter.

In the context of synthesizing trans-3-aminocyclobutanol, a protected cis-3-aminocyclobutanol is treated with a carboxylic acid under Mitsunobu conditions. google.com This forms an ester where the stereochemistry at the alcohol-bearing carbon is inverted. The final step is the hydrolysis of the ester group to reveal the hydroxyl group, now in a trans relationship with the amino group. This two-step sequence effectively converts the cis-isomer into the trans-isomer.

Challenges and Innovations in Manufacturing Routes for Stereoisomers

The large-scale manufacturing of specific this compound stereoisomers presents several challenges. Existing routes can suffer from low yields, the use of hazardous or expensive reagents, and difficulties in achieving high chemical and stereochemical purity. google.com For example, methods relying on Curtius rearrangement often start with expensive 3-oxocyclobutanecarboxylic acid and involve potentially unsafe intermediates. google.com

Innovations in this area focus on developing safer, more efficient, and cost-effective synthetic routes. One such innovation is a novel process for synthesizing trans-3-aminocyclobutanol that avoids many of the pitfalls of older methods. google.com This improved route involves:

A Mitsunobu reaction on a protected cis-aminocyclobutanol to achieve stereochemical inversion. google.com

Hydrolysis of the resulting ester under basic conditions. google.com

A final deprotection step (e.g., catalytic hydrogenation to remove benzyl groups) to yield the target compound. google.com

Advanced Synthetic Transformations Involving this compound Precursors

Precursors to this compound, such as functionalized cyclobutanones, are valuable building blocks that can be used in a variety of advanced synthetic transformations beyond simple reduction or amination. These transformations leverage the inherent ring strain of the cyclobutane core to access more complex molecular architectures.

For example, 2-hydroxycyclobutanones, which are closely related to the precursors of this compound, can serve as starting materials for novel tandem reactions. These reactions can lead to the synthesis of synthetically important nitrogen heterocycles. chim.it A Brønsted acid-catalyzed condensation of an α-arylaminocyclobutanone (a direct precursor to a this compound derivative) with an alcohol can initiate a cascade sequence. This sequence can involve the formation of an oxonium ion, conversion to a tricyclic intermediate, and a subsequent acid-induced "depart-and-return" process. chim.it Such methodologies provide direct, metal-free access to complex scaffolds like tryptamines and other functionalized indoles from simple cyclobutane precursors. chim.it These transformations highlight the utility of cyclobutane building blocks in constructing diverse and medicinally relevant heterocyclic compounds. chim.it

Base-Mediated Intramolecular Decarboxylative Synthesis of Alkylamines

A powerful strategy for the synthesis of amines involves the decarboxylation of carboxylic acids. While modern base-mediated intramolecular decarboxylative methods for the direct conversion of 3-hydroxycyclobutanecarboxylic acid to this compound are not extensively documented in readily available literature, a classic and closely related approach, the Curtius rearrangement, provides a reliable pathway for this transformation. This method effectively achieves a decarboxylative amination by converting a carboxylic acid into a primary amine with the loss of one carbon atom as carbon dioxide.

The synthesis of trans-3-aminocyclobutanol has been reported starting from 3-oxocyclobutanecarboxylic acid. google.com This process involves the conversion of the carboxylic acid to an acyl azide, which then undergoes the Curtius rearrangement to form an isocyanate. Subsequent hydrolysis of the isocyanate yields the amine.

Reaction Scheme:

Acyl Azide Formation: The carboxylic acid is typically activated, for example, by conversion to its corresponding acid chloride or by using a reagent like diphenylphosphoryl azide (DPPA). The activated carboxylic acid then reacts with an azide source, such as sodium azide, to form the acyl azide.

Curtius Rearrangement: Upon heating, the acyl azide rearranges with the loss of nitrogen gas to form an isocyanate. This rearrangement is the key decarboxylative step.

Hydrolysis: The resulting isocyanate is then hydrolyzed, typically under acidic or basic conditions, to yield the primary amine and carbon dioxide.

A representative procedure for a similar transformation on a cyclobutane ring system is outlined in the table below, based on established chemical principles of the Curtius rearrangement.

Table 1: Representative Reaction Conditions for Curtius Rearrangement

| Step | Reagents and Conditions | Product |

| Acyl Azide Formation | 3-Oxocyclobutanecarboxylic acid, Diphenylphosphoryl azide (DPPA), Triethylamine, in an inert solvent (e.g., Toluene) | 3-Oxocyclobutanecarbonyl azide |

| Curtius Rearrangement | Heat in an inert solvent (e.g., Toluene) | 3-Isocyanatocyclobutanone |

| Hydrolysis | Acidic workup (e.g., HCl) | 3-Aminocyclobutanone |

| Reduction | Reducing agent (e.g., Sodium borohydride) | This compound |

Formation of Halogenated Cyclobutane Derivatives via Substitution Reactions

Another synthetic approach to this compound involves the nucleophilic substitution of a halogen atom on a cyclobutane ring with an amine source. This method relies on the initial preparation of a suitable 3-halocyclobutanol precursor, followed by amination.

The direct synthesis of this compound from a 3-halocyclobutanol via nucleophilic substitution with ammonia (B1221849) or an equivalent amine source is a theoretically straightforward process. The reaction proceeds via an SN2 mechanism, where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom bearing the halogen, leading to the displacement of the halide ion.

General Reaction Scheme:

The success of this reaction is dependent on the availability of the 3-halocyclobutanol starting material and the careful control of reaction conditions to avoid side reactions, such as elimination. The use of a large excess of ammonia is often necessary to minimize the formation of secondary and tertiary amine byproducts.

While specific, detailed research findings for the direct amination of a 3-halocyclobutanol to produce this compound are not prominently available in the reviewed literature, the general principles of nucleophilic substitution of alkyl halides by ammonia are well-established. The following table outlines the typical conditions for such a transformation.

Table 2: General Conditions for Nucleophilic Substitution of a Halogenated Cyclobutane

| Reactant | Reagents and Conditions | Product |

| 3-Bromocyclobutanol | Concentrated aqueous ammonia, Ethanol (as solvent), Sealed tube, Heat | This compound |

| 3-Chlorocyclobutanol | Liquid ammonia, High pressure | This compound |

Advanced Characterization and Analytical Techniques for 3 Aminocyclobutanol

Spectroscopic Analysis for Structural Elucidation and Conformation

Spectroscopic methods are indispensable for confirming the molecular structure and determining the spatial arrangement of atoms in 3-aminocyclobutanol (B581946).

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of this compound. magritek.comazom.com By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, the relative orientation of the amino and hydroxyl groups on the cyclobutane (B1203170) ring can be determined. libretexts.org

The differentiation relies on the distinct magnetic environments of the protons and carbons in each isomer. azom.com For instance, the coupling constants between protons on adjacent carbons in the cyclobutane ring will differ between the cis and trans configurations due to their different dihedral angles. The chemical shifts of the protons and carbons attached to the stereocenters are also sensitive to the isomeric form. washington.edu While specific spectral data for this compound is not extensively published in readily available literature, analysis of its derivatives and related cyclobutane structures provides insight into the expected spectral differences. For example, in derivatives of this compound, the orientation of substituents leads to unique NMR signals that allow for clear isomer identification. chemicalbook.comchemicalbook.com

Table 1: Predicted ¹H NMR Spectral Characteristics for this compound Isomers

| Isomer | Key Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

| cis | Methine (CH-OH) | Varies | Multiplet |

| Methine (CH-NH₂) | Varies | Multiplet | |

| Methylene (B1212753) (CH₂) | Varies | Multiplets | |

| trans | Methine (CH-OH) | Varies | Multiplet |

| Methine (CH-NH₂) | Varies | Multiplet | |

| Methylene (CH₂) | Varies | Multiplets |

Note: Actual chemical shifts and multiplicities can be influenced by solvent and concentration. washington.edu

Vibrational Circular Dichroism (VCD) for Stereochemical Differentiation

Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by chiral molecules. bruker.combruker.com This makes it an excellent method for determining the absolute configuration of enantiomers and studying their conformational properties in solution. bruker.comunige.ch

For this compound, which possesses chiral centers, VCD can distinguish between its enantiomers. bruker.com Enantiomers produce mirror-image VCD spectra, allowing for their unambiguous identification. unige.ch The technique is particularly valuable when single crystals suitable for X-ray crystallography are difficult to obtain. unige.ch By comparing the experimental VCD spectrum with spectra predicted from theoretical calculations, the absolute stereochemistry of a specific enantiomer can be assigned. core.ac.uk VCD has proven effective in elucidating the structure of various chiral molecules, including complex biological structures. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which induces molecular vibrations. utdallas.eduvscht.cz In the case of this compound, IR spectroscopy can confirm the presence of the key amino (-NH₂) and hydroxyl (-OH) groups.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ typically corresponds to the O-H stretching vibration of the alcohol group. core.ac.uklibretexts.org The N-H stretching vibrations of the primary amine group usually appear in the same region, often as two distinct peaks for the symmetric and asymmetric stretches. core.ac.uklibretexts.org Additionally, C-H stretching vibrations for the cyclobutane ring are expected just below 3000 cm⁻¹. vscht.cz The presence of a C-N stretching vibration can also be observed, though it may fall within the complex fingerprint region of the spectrum. libretexts.org

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Intensity |

| O-H (alcohol) | Stretch | 3200 - 3600 | Strong, Broad |

| N-H (amine) | Stretch | 3200 - 3600 | Medium (often two bands for primary amines) |

| C-H (alkane) | Stretch | 2850 - 3000 | Medium to Strong |

| C-O (alcohol) | Stretch | 1050 - 1260 | Medium to Strong |

| C-N (amine) | Stretch | 1020 - 1250 | Medium to Weak |

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for determining the purity of this compound and for separating its various isomers.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of compounds. openaccessjournals.comglobalresearchonline.net Developing and validating an HPLC method for this compound is crucial for quality control. jneonatalsurg.comwjpmr.com The process involves selecting the appropriate stationary phase (column), mobile phase, and detector. globalresearchonline.net For separating the isomers of this compound, chiral stationary phases are often required. researchgate.net

Method validation ensures the reliability of the analytical procedure and typically includes assessing parameters such as: openaccessjournals.comejgm.co.uk

Specificity: The ability to accurately measure the analyte in the presence of other components.

Linearity: A proportional relationship between the detector response and the concentration of the analyte over a given range.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly.

Limit of Detection (LOD): The lowest concentration of the analyte that can be detected.

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

Reverse-phase HPLC (RP-HPLC) is a common mode of HPLC where the stationary phase is non-polar and the mobile phase is polar. globalresearchonline.net This technique can be optimized for the analysis of this compound by adjusting the mobile phase composition and pH.

Ultra-Performance Liquid Chromatography (UPLC) in Purity and Isomerization Studies

Ultra-Performance Liquid Chromatography (UPLC) is an advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically less than 2 µm). nih.govresearchgate.net This results in significantly higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. rjptonline.orgijsrtjournal.com

UPLC is particularly advantageous for purity and isomerization studies of this compound. researchgate.net The enhanced resolution allows for the separation of closely related impurities and isomers that may not be resolved by HPLC. The increased speed of UPLC enables higher sample throughput, which is beneficial in process monitoring and quality control environments. ijsrtjournal.com The UPLC system is designed to operate at higher pressures than HPLC systems, which is a consequence of using smaller particle size columns. rjptonline.org This technology retains the principles of HPLC while offering superior performance in terms of speed, resolution, and sensitivity. researchgate.netresearchgate.net

Table 3: Comparison of HPLC and UPLC for this compound Analysis

| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

| Column Particle Size | 3 - 5 µm | < 2 µm |

| Resolution | Good | Excellent |

| Analysis Time | Longer | Shorter |

| Sensitivity | Good | Higher |

| System Pressure | Lower (up to 400 bar) | Higher (up to 1000 bar) |

| Solvent Consumption | Higher | Lower |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound (molar mass: 87.12 g/mol ), an electron impact (EI) mass spectrum would provide valuable structural information.

The molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 87. csd-web.ru As the compound contains one nitrogen atom, its molecular weight is an odd number, which is consistent with the nitrogen rule in mass spectrometry. chemicalbook.com The molecular ion of a primary alcohol can sometimes be weak or absent. csd-web.ru

The fragmentation of this compound would be dictated by its two functional groups: the secondary alcohol and the primary amine on the cyclobutane ring. Key fragmentation pathways would likely include:

Alpha-Cleavage: This is a dominant fragmentation pathway for both alcohols and amines. chemicalbook.com

Cleavage of the C-C bond adjacent to the hydroxyl group would lead to the formation of a resonance-stabilized, oxygen-containing cation.

Similarly, alpha-cleavage next to the amino group is a characteristic fragmentation for aliphatic amines, resulting in the loss of an alkyl radical and the formation of a stable, nitrogen-containing cation. chemicalbook.com

Loss of Water: Alcohols frequently undergo dehydration, leading to a peak at M-18 (m/z 69). chemicalbook.com

Loss of Ammonia (B1221849): A corresponding loss of ammonia from the amine group could result in a peak at M-17 (m/z 70).

Ring Cleavage: Cyclic alcohols can undergo complex ring cleavage, which may produce a characteristic fragment ion at m/z 57. The strained cyclobutane ring itself may fragment through various pathways, such as the loss of ethene (C₂H₄), leading to a peak at M-28 (m/z 59).

Expected Mass Spectrometry Data for this compound

Since experimental data is unavailable, the following table is a hypothetical representation of plausible fragments based on established fragmentation principles.

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 87 | [C₄H₉NO]⁺ | Molecular Ion (M⁺) |

| 70 | [C₄H₈O]⁺ | Loss of NH₃ |

| 69 | [C₄H₇N]⁺ | Loss of H₂O |

| 58 | [C₃H₈N]⁺ or [C₂H₄NO]⁺ | Alpha-cleavage |

| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ | Alpha-cleavage or Ring Cleavage |

X-ray Crystallography for Definitive Solid-State Structural Confirmation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. imet-db.ru This technique would provide unequivocal proof of the molecular structure of this compound, including the stereochemical relationship (cis or trans) of the amino and hydroxyl groups.

To perform this analysis, a high-quality single crystal of this compound or a suitable salt, such as trans-3-aminocyclobutanol hydrochloride, would be required. sigmaaldrich.com The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. imet-db.ru

The key information obtained from a successful crystallographic analysis would include:

Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) of the unit cell, which is the smallest repeating unit of the crystal lattice.

Space Group: The crystal's symmetry properties.

Atomic Coordinates: The precise x, y, and z coordinates for each non-hydrogen atom in the molecule.

Bond Lengths and Angles: Definitive measurements of all bond lengths and angles, confirming the cyclobutane ring's geometry and the connectivity of the functional groups.

Intermolecular Interactions: Details of hydrogen bonding and other non-covalent interactions that dictate the crystal packing.

Despite searches of crystallographic databases like the Cambridge Structural Database (CSD), no public crystal structure determination for this compound or its simple derivatives was found. csd-web.ruimet-db.ru

Hypothetical Crystallographic Data Table

Without experimental data, a table of crystallographic parameters cannot be generated. A typical table would be structured as follows:

| Parameter | Value |

| Chemical Formula | C₄H₉NO |

| Formula Weight | 87.12 |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z (molecules/unit cell) | Value |

Thermal Analysis Techniques for Stability Studies (e.g., Differential Scanning Calorimetry)

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly valuable for assessing the thermal stability of pharmaceutical compounds. researchgate.net

Differential Scanning Calorimetry (DSC) DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. mdpi.com For this compound, which is a solid, a DSC thermogram would reveal:

Melting Point (Tₘ): A sharp endothermic peak corresponding to the temperature at which the crystalline solid melts. This is a key indicator of purity.

Heat of Fusion (ΔHfus): The area under the melting peak, which quantifies the energy required to melt the sample. scielo.br

Glass Transition (Tg): If the sample were amorphous or semi-crystalline, a step-like change in the baseline would indicate the glass transition temperature.

Polymorphic Transitions: The presence of different crystalline forms (polymorphs) could be identified by multiple thermal events prior to melting.

Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as a function of temperature. wikipedia.org A TGA curve for this compound would indicate its thermal stability and decomposition profile. As the sample is heated, a plot of mass versus temperature would show one or more steps, with each step representing a mass loss due to volatilization or decomposition. libretexts.org This analysis helps determine the temperature at which the compound begins to degrade, which is critical for understanding its shelf-life and handling requirements.

No specific experimental DSC or TGA data for this compound is available in the reviewed literature.

Hypothetical Thermal Analysis Data Table

This table illustrates the type of data that would be obtained from DSC and TGA experiments.

| Thermal Property | Technique | Expected Observation |

| Melting Point (Tₘ) | DSC | A sharp endothermic peak |

| Heat of Fusion (ΔHfus) | DSC | Energy value (e.g., in J/g) |

| Onset of Decomposition | TGA | Temperature at which significant mass loss begins |

| Decomposition Steps | TGA | Single or multiple mass loss events |

Chemical Reactivity and Mechanistic Studies of 3 Aminocyclobutanol

Oxidation Reactions of the Amino and Hydroxyl Groups

The presence of both an amino and a hydroxyl group on the cyclobutane (B1203170) ring allows for a range of oxidation reactions. The outcome of these reactions is highly dependent on the choice of oxidizing agent and the reaction conditions.

Investigation with Common Oxidizing Agents (e.g., Potassium Permanganate (B83412), Chromic Acid, Hydrogen Peroxide)

Potassium Permanganate (KMnO₄): As a powerful oxidizing agent, potassium permanganate can oxidize both the primary alcohol and the amino group of 3-aminocyclobutanol (B581946). libretexts.orgyoutube.com The hydroxyl group can be oxidized to a ketone, and under harsher conditions, further to a carboxylic acid through cleavage of the cyclobutane ring. libretexts.org The exhaustive oxidation of organic molecules by KMnO₄ typically proceeds until carboxylic acids are formed. libretexts.org The reaction conditions, such as temperature and concentration, play a crucial role in determining the final product. libretexts.org

Chromic Acid (H₂CrO₄): Chromic acid, often generated in situ from reagents like sodium or potassium dichromate and a strong acid, is another potent oxidizing agent for alcohols. libretexts.org It can oxidize the hydroxyl group of this compound to the corresponding ketone. Similar to potassium permanganate, the reaction conditions can influence the extent of oxidation. libretexts.org

Hydrogen Peroxide (H₂O₂): Hydrogen peroxide is considered a "green" oxidizing agent as its primary byproduct is water. researchgate.net It can be used for the selective oxidation of alcohols to aldehydes or ketones, often in the presence of a catalyst. researchgate.netrsc.orgarkat-usa.org In the case of this compound, hydrogen peroxide could potentially oxidize the hydroxyl group to a ketone or the amino group. For instance, alkaline hydrogen peroxide is utilized for the epoxidation of certain alkenes and the oxidation of alkylboranes to alcohols. wikipedia.org

Table 1: Oxidation Reactions of this compound

| Oxidizing Agent | Functional Group Targeted | Potential Products |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Hydroxyl and Amino Groups | Ketone, Carboxylic Acid libretexts.org |

| Chromic Acid (H₂CrO₄) | Hydroxyl Group | Ketone |

| Hydrogen Peroxide (H₂O₂) | Hydroxyl and Amino Groups | Ketone, Oxides |

Reduction Reactions of Functional Groups

The functional groups of this compound are generally in a reduced state. However, if the molecule were to be derivatized to contain, for example, a ketone or a nitro group, these could be subjected to reduction.

Application of Hydride Reagents (e.g., Lithium Aluminum Hydride, Sodium Borohydride)

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a very strong reducing agent capable of reducing a wide variety of functional groups, including aldehydes, ketones, carboxylic acids, and esters to the corresponding alcohols. libretexts.orgmasterorganicchemistry.com If this compound were oxidized to 3-aminocyclobutanone (B3028992), LiAlH₄ could reduce the ketone back to the alcohol. vulcanchem.com It is significantly more reactive than sodium borohydride (B1222165). libretexts.org

Sodium Borohydride (NaBH₄): Sodium borohydride is a milder and more selective reducing agent compared to LiAlH₄. libretexts.org It is commonly used to reduce aldehydes and ketones to alcohols. libretexts.orgpressbooks.pub Similar to LiAlH₄, it could be used to reduce 3-aminocyclobutanone back to this compound. colab.ws Unlike LiAlH₄, NaBH₄ is not strong enough to reduce carboxylic acids or esters. libretexts.org

Table 2: Reduction of a Hypothetical Derivative (3-Aminocyclobutanone)

| Hydride Reagent | Functional Group Targeted | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Ketone | This compound vulcanchem.com |

| Sodium Borohydride (NaBH₄) | Ketone | This compound colab.ws |

Nucleophilic and Electrophilic Substitution Reactions

The amino and hydroxyl groups of this compound can participate in both nucleophilic and electrophilic substitution reactions, allowing for a wide range of chemical transformations.

Reaction with Halides and Alkylating Agents

The hydroxyl group of this compound can be converted to a good leaving group, facilitating nucleophilic substitution. For instance, reaction with hydrogen halides (HX) can convert the alcohol to the corresponding alkyl halide. chemguide.co.uklibretexts.orgucalgary.cachemguide.co.uk The reactivity order for hydrogen halides is HI > HBr > HCl. libretexts.org Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are also commonly used to convert alcohols to alkyl chlorides and bromides, respectively. ucalgary.cachemguide.co.uk

The amino group can also react with alkylating agents. This reaction typically proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkylating agent. chemguide.co.uksavemyexams.com This can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. chemguide.co.uk

Participation of the Amino Group as a Nucleophile

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile. chemguide.co.uklibretexts.org This nucleophilicity allows it to attack a variety of electrophilic centers. cymitquimica.comsmolecule.com For example, amines readily react with acyl chlorides in a nucleophilic acyl substitution reaction to form amides. chemguide.co.uksaskoer.ca This reactivity is fundamental in peptide synthesis and the formation of various other nitrogen-containing compounds. vulcanchem.com The basicity of amines generally correlates with their nucleophilicity, though steric factors can also play a significant role. libretexts.orgmasterorganicchemistry.com

Table 3: Substitution Reactions of this compound

| Reaction Type | Reagent | Functional Group Involved | Product Type |

|---|---|---|---|

| Nucleophilic Substitution | Hydrogen Halides (HX) | Hydroxyl | Alkyl Halide chemguide.co.uklibretexts.org |

| Nucleophilic Substitution | Alkylating Agents | Amino | Secondary/Tertiary Amine, Quaternary Ammonium Salt chemguide.co.uksavemyexams.com |

| Nucleophilic Acyl Substitution | Acyl Chlorides | Amino | Amide chemguide.co.uksaskoer.ca |

Mechanisms of Action and Reactivity Profiles

The reactivity of this compound is fundamentally governed by the interplay between its strained four-membered ring and the functional groups appended to it—the amino (-NH₂) and hydroxyl (-OH) groups. The inherent ring strain of the cyclobutane core makes the molecule susceptible to reactions that can alleviate this strain. numberanalytics.comlibretexts.org Concurrently, the amino and hydroxyl groups provide sites for a wide range of chemical transformations, including nucleophilic reactions, hydrogen bonding, and coordination chemistry. vulcanchem.com The stereochemical arrangement of these functional groups (cis or trans) further dictates the molecule's conformational preferences and the stereoelectronic effects that influence reaction pathways. vulcanchem.com

The cyclobutane ring is characterized by significant ring strain, which is a combination of angle strain and torsional strain. numberanalytics.comlibretexts.org Unlike the ideal sp³ bond angle of 109.5°, the internal C-C-C bond angles in a planar cyclobutane would be 90°. libretexts.org To partially alleviate the resulting torsional strain from eclipsing hydrogens, the ring adopts a puckered or "butterfly" conformation. vulcanchem.com X-ray crystallographic studies on derivatives have shown that this puckering results in torsional angles between 15° and 25°. vulcanchem.com

This inherent strain is a primary driver of the chemical reactivity of cyclobutane-containing compounds. numberanalytics.com Reactions that lead to the opening of the four-membered ring are often thermodynamically favorable as they relieve this strain energy. The total strain energy in the parent cyclobutane is significant compared to more stable rings like cyclopentane (B165970) and cyclohexane. This high energy state makes the cyclobutane ring more susceptible to cleavage under various reaction conditions than larger cycloalkanes.

| Cycloalkane | Strain Energy (kcal/mol) | Strain Energy per CH₂ Group (kcal/mol) |

| Cyclopropane | 27.5 | 9.2 |

| Cyclobutane | 26.3 | 6.6 |

| Cyclopentane | 6.2 | 1.2 |

| Cyclohexane | 0 | 0 |

| This table presents comparative strain energies for common cycloalkanes, highlighting the significant strain in the cyclobutane ring. |

The rigidity of the cyclobutane scaffold in this compound also has a profound impact on the stereochemical outcome of reactions. The fixed spatial relationship between the amino and hydroxyl groups, particularly in the cis isomer, can be exploited to direct reactions to a specific face of the molecule or to create specific stereoisomers during synthesis. vulcanchem.com However, this rigidity can also introduce steric hindrance, which may slow the kinetics of reactions such as nucleophilic substitutions at the functional groups. vulcanchem.com

The amino (-NH₂) and hydroxyl (-OH) groups in this compound are both capable of acting as hydrogen bond donors and acceptors. libretexts.orglibretexts.org This capability allows for the formation of both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds, which significantly influence the compound's physical properties and conformational equilibrium.

In the gas phase or in nonpolar solvents, this compound, particularly the cis isomer, can form an intramolecular hydrogen bond between the hydroxyl group's hydrogen and the amino group's nitrogen (O-H···N) or vice-versa (N-H···O). nih.govnih.gov Computational and spectroscopic studies on analogous 1,3-amino alcohols show that conformers stabilized by such intramolecular hydrogen bonds are often the most stable. nih.gov The formation of this internal hydrogen bond creates a pseudo-six-membered ring structure, which is a favorable arrangement. ustc.edu.cn This interaction can lock the molecule into a specific conformation, influencing its interaction with other molecules, such as biological receptors or catalysts.

| Interaction Type | Donor | Acceptor | Significance |

| Intramolecular H-Bond | -OH | -NH₂ | Stabilizes specific conformers, influences reactivity. nih.gov |

| Intramolecular H-Bond | -NH₂ | -OH | Contributes to conformational stability. nih.gov |

| Intermolecular H-Bond | -OH / -NH₂ | -OH / -NH₂ (of another molecule) | Governs physical properties like boiling point and solubility; promotes self-assembly. libretexts.orgresearchgate.net |

| Intermolecular H-Bond | -OH / -NH₂ | Solvent (e.g., water) | Determines solubility in protic solvents. libretexts.org |

| This table summarizes the potential hydrogen bonding interactions involving the functional groups of this compound. |

Isomerization and Epimerization Kinetics

Isomerization in this compound refers to the conversion between its constitutional isomers or stereoisomers. The most significant stereoisomeric transformation is epimerization, which is the interconversion between the cis and trans diastereomers. This process involves the inversion of the stereochemical configuration at one of the two chiral centers (C1, bearing the hydroxyl group, or C3, bearing the amino group).

The mechanism for such epimerization reactions often proceeds through a deprotonation-reprotonation sequence. libretexts.org For example, epimerization at the carbon bearing the hydroxyl group could be initiated by a base, which deprotonates the alcohol to form an alkoxide. If a transient ring-opening/ring-closing or another rearrangement pathway is accessible, reprotonation can occur from either face, leading to a mixture of cis and trans isomers. Similarly, epimerization at the carbon bearing the amino group could occur under specific conditions, though this is generally more challenging.

While specific kinetic data such as rate constants and activation energies for the isomerization of this compound are not extensively documented in the literature, synthetic methodologies demonstrate that this conversion is feasible. For instance, a cis isomer of a protected this compound can be converted to the trans isomer via a Mitsunobu reaction, which proceeds through a mechanism involving stereochemical inversion. vulcanchem.com

The kinetics of such transformations are governed by the stability of the intermediates and the energy barriers of the transition states. mdpi.comopenaccessjournals.com The choice between kinetic and thermodynamic control can be crucial in synthetic applications. u-tokyo.ac.jp A kinetically controlled reaction will favor the product that is formed fastest (i.e., via the lowest activation energy barrier), whereas a thermodynamically controlled reaction will yield the most stable isomeric product. The complexity of these reaction networks can be significant, sometimes involving numerous isomers and reaction pathways with dozens of different rate constants, as has been observed in the isomerization of other complex molecules like sugars. acs.org The study of such systems often requires advanced computational modeling to elucidate the dominant reaction pathways and predict the product distribution under various conditions. kuleuven.benih.gov

Stereochemical Control and Asymmetric Synthesis Involving 3 Aminocyclobutanol

The Importance of Enantiomerically Pure 3-Aminocyclobutanol (B581946) in Chemical Research

The synthesis of enantiomerically pure compounds is of significant interest in both industrial and academic research. ub.edu Most bioactive substances are optically active, and in many cases, one enantiomer of a chiral drug may exhibit the desired therapeutic effect while the other could be inactive or even cause harmful side effects. wikipedia.orgresearchgate.net This principle underscores the critical importance of obtaining this compound in an enantiomerically pure form.

Enantiomerically pure this compound serves as a valuable chiral building block in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. researchgate.netresearchgate.net Its rigid cyclobutane (B1203170) framework and the presence of amino and hydroxyl functional groups make it an attractive scaffold for designing novel ligands for asymmetric catalysis or as a key intermediate in the synthesis of therapeutic agents. researchgate.netepo.org The specific three-dimensional arrangement of these functional groups in a single enantiomer can lead to highly specific interactions with biological targets like enzymes and receptors, which are themselves chiral. wikipedia.orgresearchgate.net Therefore, the use of enantiopure this compound is essential for elucidating structure-activity relationships and developing effective and safe therapeutic agents. ub.edu

Chiral Auxiliary Strategies in Stereoselective Synthesis

One of the most reliable and widely used strategies to achieve stereocontrol in synthesis is the use of chiral auxiliaries. wikipedia.orgyork.ac.uknumberanalytics.com A chiral auxiliary is a stereogenic molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgyork.ac.uk After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. york.ac.uk

Comparison of Auxiliary Efficiency (e.g., Oxazolidinones, Camphorsultam)

The choice of chiral auxiliary is crucial for the success of an asymmetric synthesis, with different auxiliaries exhibiting varying degrees of efficiency and stereochemical control. Evans' oxazolidinones and Oppolzer's camphorsultam are two of the most well-established and effective chiral auxiliaries. numberanalytics.com

Oxazolidinones , popularized by David A. Evans, are highly effective in a variety of asymmetric reactions, particularly aldol (B89426) additions and alkylations. wikipedia.orgnumberanalytics.comrsc.org They create a rigid conformational environment that allows for predictable and high levels of diastereoselectivity. williams.edu

Camphorsultam , developed by Wolfgang Oppolzer, is another powerful chiral auxiliary, often used in reactions like Diels-Alder cycloadditions and Michael additions. wikipedia.orgnumberanalytics.com In some cases, camphorsultam has been shown to be superior to oxazolidinones in achieving high diastereoselectivity. wikipedia.org For example, in the dearomatization of indoles, a chiral camphorsultam auxiliary provided excellent diastereomeric ratios. nih.gov

The efficiency of these auxiliaries can be compared based on the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the final product, as well as the ease of incorporation and removal.

| Chiral Auxiliary | Typical Reactions | Key Advantages | Reference |

|---|---|---|---|

| Evans' Oxazolidinones | Aldol reactions, Alkylations | High diastereoselectivity, well-understood stereochemical models. | numberanalytics.comwilliams.edu |

| Oppolzer's Camphorsultam | Diels-Alder reactions, Michael additions, Alkylations | Excellent diastereoselectivity, can be superior to oxazolidinones in certain reactions. | wikipedia.orgnumberanalytics.comnih.gov |

Diastereoselective Transformations Guided by Chiral Auxiliaries

Chiral auxiliaries guide the formation of new stereocenters by creating a diastereomeric transition state. The steric and electronic properties of the auxiliary favor one transition state over the other, leading to the preferential formation of one diastereomer. numberanalytics.comnumberanalytics.com

For example, in the alkylation of an N-acyloxazolidinone, the auxiliary blocks one face of the enolate, forcing the alkylating agent to approach from the less hindered side. wikipedia.org This results in a highly diastereoselective transformation. williams.eduresearchgate.net Similarly, in a [2+2] photodimerization of cinnamic acid derivatives, the use of Evans oxazolidinones as chiral auxiliaries led to the formation of functionalized cyclobutane rings with up to 99% enantiomeric control after removal of the auxiliary. unimi.it These guided transformations are a powerful tool for constructing complex molecules with multiple stereocenters in a controlled manner. wikipedia.org

Catalytic Asymmetric Synthesis Approaches

While chiral auxiliaries are highly effective, they require stoichiometric amounts and additional steps for attachment and removal, which can be inefficient. wikipedia.org Catalytic asymmetric synthesis offers a more elegant and atom-economical alternative, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically pure product. uclm.esnih.gov

Role of Chiral Metal Catalysts

Chiral metal catalysts are at the forefront of asymmetric synthesis. rsc.org These catalysts typically consist of a metal center coordinated to a chiral ligand. The chiral ligand creates a chiral environment around the metal, enabling stereoselective transformations of a substrate that coordinates to the metal. uclm.esrsc.org

The development of chiral catalysts for a wide range of reactions, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions, has been a major focus of chemical research. uclm.esfrontiersin.org For the synthesis of chiral amines and alcohols, such as the functionalities present in this compound, catalytic asymmetric methods like hydrogenation and amination are particularly relevant. frontiersin.org The use of chiral metal complexes, for instance those based on iridium or rhodium, has shown great promise in asymmetric catalysis. nih.gov These catalysts can operate through various mechanisms, including photoredox catalysis, to achieve high levels of enantioselectivity. frontiersin.orgnih.gov The design and application of such catalysts could provide a more direct and efficient route to enantiomerically pure this compound and its derivatives.

Organocatalysis and Chiral Phase Transfer Catalysts

The asymmetric synthesis of chiral molecules, including this compound, increasingly relies on organocatalysis and chiral phase-transfer catalysis to establish stereocenters with high fidelity. These methods offer green and efficient alternatives to traditional metal-based catalysts. buchler-gmbh.comwikipedia.org

Organocatalysis utilizes small, chiral organic molecules to accelerate chemical reactions and control their stereochemical outcome. wikipedia.org For the synthesis of functionalized cyclobutane rings, organocatalysts can activate substrates through the formation of transient, covalently bound intermediates such as enamines or iminium ions, or through non-covalent interactions like hydrogen bonding. wikipedia.orgmdpi.com For instance, chiral primary or secondary amines, like proline and its derivatives, are effective in catalyzing asymmetric aldol or Mannich reactions, which can be key steps in constructing the this compound scaffold. nih.govnih.gov The catalyst's chiral environment directs the approach of the reacting partners, leading to the preferential formation of one enantiomer. Bifunctional catalysts, which possess both a Brønsted acid and a Brønsted base site (e.g., chiral thioureas), can simultaneously activate both the nucleophile and the electrophile, offering enhanced reactivity and stereocontrol. d-nb.info

Chiral Phase-Transfer Catalysis (PTC) is another powerful strategy, particularly useful for reactions involving two immiscible phases. buchler-gmbh.com In this technique, a chiral catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt derived from readily available natural products like cinchona alkaloids, facilitates the transfer of an anionic reactant from an aqueous phase to an organic phase. buchler-gmbh.commdpi.com During this transfer, the chiral catalyst forms a tight ion pair with the anion, creating a chiral environment that dictates the stereochemical outcome of the subsequent reaction with an electrophile in the organic phase. mdpi.com This approach is applicable to a wide range of C-C, C-N, and C-O bond-forming reactions that could be employed in the synthesis of this compound precursors. buchler-gmbh.com The design of these catalysts, including the nature of the substituents on the quaternary center, is crucial for achieving high enantioselectivity. nih.gov

| Catalyst Type | Catalyst Example | Activation Mode | Potential Application in this compound Synthesis |

|---|---|---|---|

| Organocatalyst (Amine) | Proline Derivatives | Enamine/Iminium Ion Formation | Asymmetric aldol or Michael additions to form the cyclobutane ring. |

| Organocatalyst (Bifunctional) | Cinchona-Thiourea | Hydrogen Bonding/Brønsted Base | Asymmetric conjugate addition of nucleophiles to cyclobutenones. |

| Chiral Phase-Transfer Catalyst | N-Benzyl Cinchonidinium Salt | Chiral Ion Pair Formation | Asymmetric alkylation or amination of β-ketoester precursors to the cyclobutane ring. |

| Chiral Phase-Transfer Catalyst | Spirocyclic Phosphonium Salts | Chiral Ion Pair Formation | Asymmetric amination or fluorination of cyclobutanone (B123998) derivatives. beilstein-journals.org |

Resolution of Racemic Mixtures of this compound

When direct asymmetric synthesis is not employed, this compound is often produced as a racemic mixture, containing equal amounts of its (1R,3R), (1S,3S), (1R,3S), and (1S,3R) stereoisomers. The separation of these enantiomers from the racemate, a process known as chiral resolution, is essential for accessing enantiomerically pure forms of the compound. pressbooks.pub Common strategies for resolution include the physical separation of diastereomeric derivatives or enzyme-catalyzed kinetic reactions. tcichemicals.com

Diastereoisomeric Salt Formation for Chiral Separation

A classical and widely used method for resolving racemic amines is through the formation of diastereomeric salts. libretexts.org This process involves reacting the racemic this compound with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.orgmdpi.com The reaction yields a mixture of two diastereomeric salts. For example, reacting (±)-cis-3-aminocyclobutanol with (+)-tartaric acid would produce [(+)-cis-amine·(+)-acid] and [(-)-cis-amine·(+)-acid].

These two diastereomeric salts are not mirror images and thus possess different physical properties, most notably different solubility profiles in a given solvent. mdpi.comunchainedlabs.com This difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt will crystallize out of the solution first, leaving the more soluble salt dissolved. mdpi.com After separation by filtration, the pure diastereomeric salt is treated with a base to neutralize the chiral acid, liberating the enantiomerically pure amine. libretexts.org A similar process can be applied to the remaining solution to isolate the other enantiomer. The selection of the appropriate resolving agent and crystallization solvent is critical for achieving efficient separation and is often determined through empirical screening. unchainedlabs.com Research on the analogous compound, 3-aminocyclohexanol, has shown that (R)-mandelic acid can be effective in selectively isolating one enantiomer from a cis/trans racemic mixture through salt formation. researchgate.net

| Chiral Resolving Agent | Type | Principle of Separation | Potential Outcome with Racemic this compound |

|---|---|---|---|

| (R,R)-Tartaric Acid | Chiral Acid | Forms two diastereomeric salts with differing solubilities. | Crystallization of the less soluble salt, e.g., [(1R,3S)-3-aminocyclobutanol·(R,R)-tartrate]. |

| (S)-Mandelic Acid | Chiral Acid | Forms two diastereomeric salts with differing solubilities. | Preferential precipitation of one diastereomer allows for isolation of a single enantiomer. |

| (1R)-(-)-10-Camphorsulfonic Acid | Chiral Acid | Forms two diastereomeric salts with differing solubilities. | Separation of enantiomers via fractional crystallization. |

| N-Acetyl-L-phenylalanine | Chiral Acid | Forms two diastereomeric salts with differing solubilities. | Isolation of enantiomers based on differential solubility of the resulting amido-acid salts. |

Enzyme-Catalyzed Kinetic Resolution Techniques

Enzyme-catalyzed kinetic resolution is a highly efficient and stereoselective method for separating enantiomers. nih.gov This technique exploits the ability of enzymes, most commonly lipases, to catalyze a reaction on one enantiomer of a racemic mixture at a much higher rate than the other. unipd.it For racemic this compound, which possesses both an amino and a hydroxyl group, lipases can be used to catalyze an enantioselective acylation reaction. capes.gov.br

In a typical kinetic resolution, the racemic amino alcohol is treated with an acyl donor (e.g., an ester like ethyl acetate) in the presence of a lipase (B570770), such as Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PSL). mdpi.com The enzyme will selectively acylate one enantiomer (for example, the R-enantiomer), converting it into an N-acyl or O-acyl derivative, while leaving the other enantiomer (the S-enantiomer) largely unreacted. unipd.it The reaction is stopped at or near 50% conversion to maximize both the yield and the enantiomeric excess (ee) of the remaining unreacted starting material and the acylated product. The resulting mixture of the acylated enantiomer and the unreacted amino alcohol enantiomer can then be easily separated by standard chromatographic or extraction methods. Lipase-catalyzed resolutions of related cyclobutane amino alcohols have been reported to achieve high enantiomeric excess values. vulcanchem.com

| Enzyme | Reaction Type | Acyl Donor | Typical Solvent | Expected Result |

|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | O- or N-Acylation | Ethyl Acetate | tert-Butyl methyl ether (tBuOMe) | High enantioselectivity (E > 200) for the acylation of one enantiomer. mdpi.com |

| Pseudomonas cepacia Lipase (PSL) | O-Acylation | Vinyl Acetate | Diisopropyl ether | Selective acylation of one alcohol enantiomer, leaving the other unreacted in high ee. mdpi.com |

| Candida rugosa Lipase (CRL) | N-Alkoxycarbonylation | Diphenyl Carbonate | Toluene | Enantioselective N-acylation to separate enantiomers of cyclic amino alcohols. mdpi.com |

| Acylase | Hydrolysis of N-acyl derivative | Water | Buffer | Enantioselective hydrolysis of a racemic N-acetylated aminocyclobutanol. |

Applications of 3 Aminocyclobutanol in Organic Synthesis

3-Aminocyclobutanol (B581946) as a Key Building Block for Complex Molecular Architectures

The unique structural features of this compound, including its stereochemistry and the orthogonal reactivity of its functional groups, position it as a crucial starting material in the synthesis of intricate molecules. cymitquimica.comrsc.org Organic chemists utilize it for the bottom-up assembly of molecular architectures, such as supra-molecular complexes and organic molecular constructs. sigmaaldrich.comwikipedia.org The inherent strain of the four-membered ring can be strategically exploited to drive reactions and introduce specific spatial arrangements in the target molecule. Its utility as a building block is further enhanced by its commercial availability and the development of synthetic methods to access its various stereoisomers. chembk.comscbt.com

Precursor in Natural Product Synthesis

The synthesis of natural products, often characterized by their complex and stereochemically rich structures, frequently employs this compound as a key precursor. routledge.comengineering.org.cn Its rigid framework can be incorporated into larger scaffolds to mimic or create specific conformations necessary for biological activity. nih.gov

Synthesis of Phantasmidine (B1193426) and Related Alkaloids

A notable application of this compound is in the synthesis of phantasmidine, a potent nicotinic acetylcholine (B1216132) receptor agonist isolated from the poison frog Epipedobates anthonyi. thieme-connect.comwikipedia.org Synthetic routes have been devised that utilize aminocyclobutanol derivatives to construct the core structure of phantasmidine. thieme-connect.comrose-hulman.edu For instance, a stereoselective synthesis can begin with trans-2-aminocyclobutanol, which is accessible in both enantiomeric forms. thieme-connect.com The rigid structure of phantasmidine makes it a valuable lead compound for developing selective ligands. thieme-connect.comnih.gov

Incorporation into Other Bioactive Natural Product Scaffolds

Beyond phantasmidine, this compound serves as a precursor for other bioactive natural products and their analogs. smolecule.comrsc.org Its incorporation can lead to the generation of novel compounds with potential therapeutic applications. nih.gov The ability to introduce the cyclobutane (B1203170) motif can significantly influence the pharmacological properties of a molecule, including its potency and selectivity. nih.govfrontiersin.org

Formation of Cyclobutane-Derived Diamines as Constrained Building Blocks

This compound can be converted into cyclobutane-derived diamines, which are highly sought-after building blocks in medicinal chemistry. researchgate.net These diamines, such as cis- and trans-1,3-diaminocyclobutane, are sterically constrained and can be used to create peptidomimetics and other compounds with well-defined three-dimensional structures. researchgate.net The synthesis of these diamines often involves the manipulation of the functional groups of this compound. smolecule.com

Synthesis of 1,3-Disubstituted Cyclobutane Derivatives

The 1,3-disubstituted pattern is a common motif in molecules prepared from this compound. doi.org Various synthetic strategies have been developed to access both cis and trans isomers of 1,3-disubstituted cyclobutanes with high stereoselectivity. nih.govresearchgate.netacs.org These methods often involve the initial reaction of this compound or a protected derivative, followed by subsequent transformations to introduce the desired substituents. doi.orggoogle.com For example, 3-alkoxycyclobutanones, which can be prepared in a two-step sequence, are versatile intermediates that can be converted into a variety of cis- or trans-1,3-disubstituted aminocyclobutanols. doi.org

Applications as a Rigid Scaffolding Element in Chemical Design

The cyclobutane ring of this compound provides a rigid scaffold that is advantageous in rational drug design. nih.gov By incorporating this rigid element, chemists can reduce the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity for a biological target. nih.gov This principle is applied in the design of kinase inhibitors and other therapeutic agents where a specific and rigid orientation of functional groups is required for activity. nih.gov The defined geometry of the cyclobutane core allows for precise positioning of substituents in three-dimensional space, facilitating the exploration of structure-activity relationships. nih.gov

Applications in Medicinal Chemistry and Drug Discovery

Structure-Activity Relationship (SAR) Studies of 3-Aminocyclobutanol (B581946) Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For this compound derivatives, SAR focuses on how modifications to its stereochemistry and the inherent rigidity of the cyclobutane (B1203170) ring affect interactions with biological targets.

Impact of Stereochemistry on Biological Interactions and Binding Affinity

The stereochemistry of the this compound ring, specifically the cis and trans arrangement of the amino and hydroxyl groups, is a critical determinant of biological activity. This spatial orientation dictates how the molecule can interact with the binding sites of proteins, such as enzymes and receptors. youtube.com The functional groups on a ligand, like the amino and hydroxyl groups of this compound, must interact with complementary surfaces on the receptor to achieve binding. youtube.com

The trans and cis isomers of a molecule can have different biological effects. nih.gov For instance, in kinase inhibitors, the cis configuration of a 1,3-disubstituted cyclobutane ring can position a sulfonamide group to form crucial hydrogen bonds with amino acid residues like arginine and asparagine within the Janus kinase (JAK) family of enzymes. ru.nl The corresponding trans-isomer is less active because it cannot achieve this optimal interaction. ru.nl This highlights that a specific stereochemical arrangement is often essential for potent biological activity.

The difference in activity between stereoisomers is a common theme in drug design. rsc.org Generally, trans isomers of this compound derivatives may exhibit different reactivity and binding profiles compared to their cis counterparts due to steric factors.

Table 1: Comparison of Biological Activity Based on Stereochemistry

| Compound Class | Target | Active Stereoisomer | Observation |

|---|---|---|---|

| Cyclobutyl Kinase Inhibitors | Janus Kinase (JAK) | cis | The puckered conformation of the cis-cyclobutyl ring allows for optimal hydrogen bonding with key residues in the enzyme's binding pocket, leading to higher potency. ru.nl |

Influence of Cyclobutane Ring Rigidity on Receptor and Enzyme Interactions

The cyclobutane ring is a conformationally restricted scaffold. nih.govnih.gov Unlike flexible aliphatic chains that can adopt numerous conformations, the puckered structure of the cyclobutane ring limits the spatial arrangements of its substituents. nih.govresearchgate.net This rigidity can be highly advantageous in drug design.

Furthermore, the incorporation of a cyclobutane ring can block metabolically labile sites within a molecule, improving its metabolic stability. nih.gov This has been a successful strategy in optimizing drug candidates, such as inhibitors of the MDM2-p53 interaction, where replacing a flexible chain with a cyclobutane ring improved metabolic profiles. nih.gov

Role in Enzyme Inhibition and Receptor Ligand Development